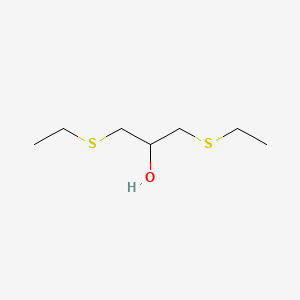![molecular formula C32H35N3O B12564372 N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine CAS No. 193282-53-0](/img/structure/B12564372.png)
N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. For instance, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercury(II) chloride in dichloromethane yields the protected guanidines, which can then be deprotected under acidic conditions to obtain the free guanidine .
Industrial Production Methods
Industrial production of guanidines often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with nucleic acids and amino acid residues, influencing biological pathways and cellular processes . This compound’s high basicity and planarity allow it to effectively bind to specific sites, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoimidazolines: These compounds share the guanidine functional group and are known for their biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of guanidines with similar properties and applications.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These compounds also exhibit high basicity and hydrogen bonding capabilities.
Uniqueness
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine stands out due to its unique triphenylpentyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature differentiates it from other guanidines and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
193282-53-0 |
|---|---|
Fórmula molecular |
C32H35N3O |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-[2-[4-(5,5,5-triphenylpentoxy)phenyl]ethyl]guanidine |
InChI |
InChI=1S/C32H35N3O/c33-31(34)35-24-22-26-18-20-30(21-19-26)36-25-11-10-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-9,12-21H,10-11,22-25H2,(H4,33,34,35) |
Clave InChI |
PBFIKIMRVDODKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


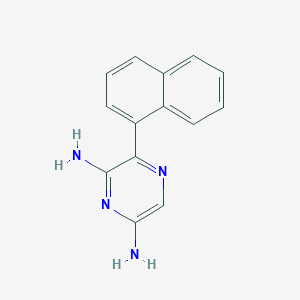
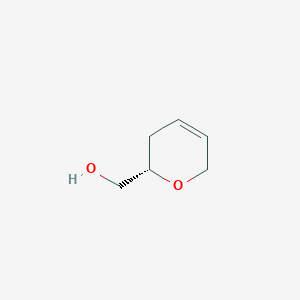
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
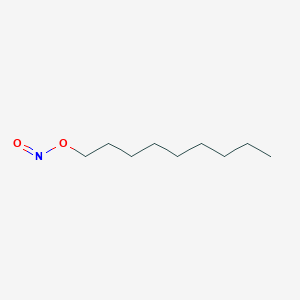
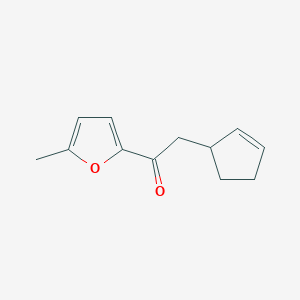
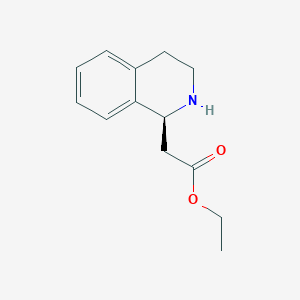
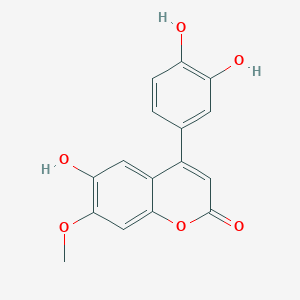
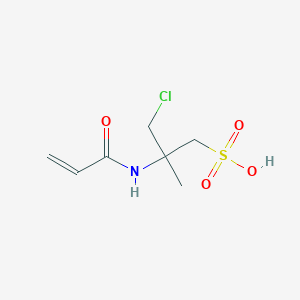
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
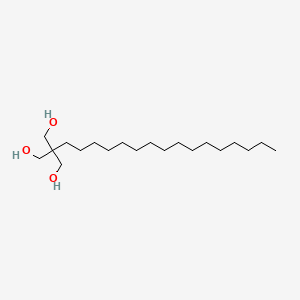
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
